2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline
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Overview
Description
2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that features a benzodioxole moiety and a dihydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a condensation reaction between catechol and methylene chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium or copper complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, dihydroquinazolines, and substituted benzodioxole compounds. These products can exhibit different chemical and physical properties, making them useful for further applications .
Scientific Research Applications
2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is unique due to its combination of a benzodioxole moiety and a dihydroquinazoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H24N2O4 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-1H-quinazoline |
InChI |
InChI=1S/C29H24N2O4/c1-32-24-17-21(25(33-2)27-26(24)34-18-35-27)28-30-23-16-10-9-15-22(23)29(31-28,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17H,18H2,1-2H3,(H,30,31) |
InChI Key |
ZIYRLDJXJKNYDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3=NC(C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6)OC)OCO2 |
Origin of Product |
United States |
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